molecular formula C22H45NO B4975132 N,N-didecylacetamide

N,N-didecylacetamide

Cat. No.: B4975132
M. Wt: 339.6 g/mol
InChI Key: SLPCLGLPAYVHCG-UHFFFAOYSA-N
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Description

N,N-didecylacetamide: is an organic compound belonging to the class of amides. It is characterized by the presence of two decyl groups attached to the nitrogen atom of an acetamide moiety. This compound is known for its surfactant properties and is used in various industrial applications.

Scientific Research Applications

Chemistry: N,N-didecylacetamide is used as a surfactant in various chemical processes, including emulsification and dispersion of hydrophobic compounds.

Biology: In biological research, this compound is used to study the interactions of surfactants with biological membranes and proteins.

Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of hydrophobic drugs.

Industry: this compound is employed in the formulation of detergents, lubricants, and anti-static agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-didecylacetamide can be synthesized through the reaction of decylamine with acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the amide bond. The general reaction is as follows: [ \text{2 C}{10}\text{H}{21}\text{NH}_2 + \text{(CH}3\text{CO)}2\text{O} \rightarrow \text{C}{10}\text{H}{21}\text{NHCOCH}_3 + \text{CH}_3\text{COOH} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-didecylacetamide undergoes various chemical reactions, including:

    Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form decylamine and acetic acid.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding amine oxides.

    Substitution: this compound can participate in substitution reactions where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

    Hydrolysis: Decylamine and acetic acid.

    Oxidation: Amine oxides.

    Substitution: Products depend on the nucleophile used.

Mechanism of Action

Mechanism: The surfactant properties of N,N-didecylacetamide are attributed to its ability to reduce surface tension and form micelles. The decyl groups interact with hydrophobic surfaces, while the acetamide moiety interacts with polar environments.

Molecular Targets and Pathways: this compound targets hydrophobic surfaces and interfaces, facilitating the dispersion and solubilization of hydrophobic compounds.

Comparison with Similar Compounds

    N,N-dimethylacetamide: A polar solvent with similar amide functionality but different alkyl groups.

    N,N-diethylacetamide: Another amide with ethyl groups instead of decyl groups.

    N,N-dimethylformamide: A related compound with a formamide group instead of an acetamide group.

Uniqueness: N,N-didecylacetamide is unique due to its long decyl chains, which impart distinct surfactant properties compared to shorter alkyl chain amides. This makes it particularly effective in applications requiring strong hydrophobic interactions.

Properties

IUPAC Name

N,N-didecylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45NO/c1-4-6-8-10-12-14-16-18-20-23(22(3)24)21-19-17-15-13-11-9-7-5-2/h4-21H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPCLGLPAYVHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN(CCCCCCCCCC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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